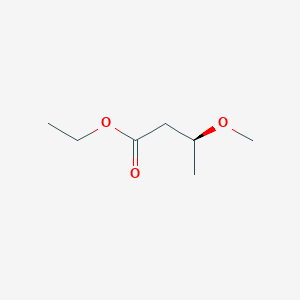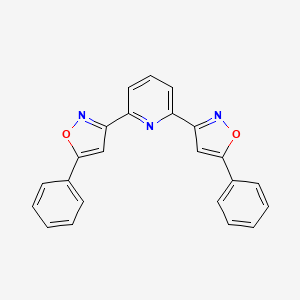
2,6-Bis(5-phenyl-1,2-oxazol-3-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(5-phenyl-1,2-oxazol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with two oxazole rings at the 2 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(5-phenyl-1,2-oxazol-3-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-dibromopyridine with 5-phenyl-1,2-oxazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 2,6-Bis(5-phenyl-1,2-oxazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced oxazole products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce hydroxylated derivatives.
科学的研究の応用
2,6-Bis(5-phenyl-1,2-oxazol-3-yl)pyridine has several scientific research applications:
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its ability to interact with biological targets.
作用機序
The mechanism of action of 2,6-Bis(5-phenyl-1,2-oxazol-3-yl)pyridine involves its interaction with specific molecular targets. In coordination chemistry, it acts as a bidentate ligand, coordinating with metal centers through the nitrogen atoms of the oxazole rings. This coordination can influence the electronic properties of the metal center, thereby affecting its catalytic activity . In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
1,4-Bis(5-phenyl-2-oxazolyl)benzene:
2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine: This compound is used as a ligand in asymmetric catalysis and has applications in enantioselective synthesis.
Uniqueness: 2,6-Bis(5-phenyl-1,2-oxazol-3-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for forming stable metal complexes and exploring new catalytic reactions.
特性
CAS番号 |
834894-26-7 |
|---|---|
分子式 |
C23H15N3O2 |
分子量 |
365.4 g/mol |
IUPAC名 |
5-phenyl-3-[6-(5-phenyl-1,2-oxazol-3-yl)pyridin-2-yl]-1,2-oxazole |
InChI |
InChI=1S/C23H15N3O2/c1-3-8-16(9-4-1)22-14-20(25-27-22)18-12-7-13-19(24-18)21-15-23(28-26-21)17-10-5-2-6-11-17/h1-15H |
InChIキー |
PQTJCNZFTQROLR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C3=NC(=CC=C3)C4=NOC(=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


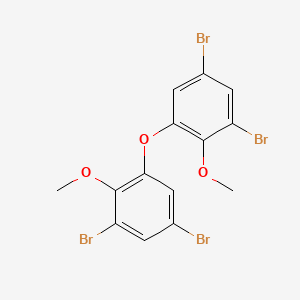
![2,2'-{[(1-Bromonaphthalen-2-yl)methyl]azanediyl}di(ethan-1-ol)](/img/structure/B14183816.png)
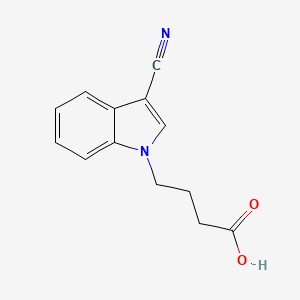
![2-[(Propan-2-yl)amino]heptanenitrile](/img/structure/B14183834.png)
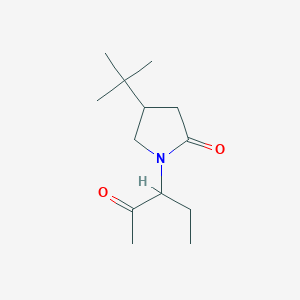
![N-[(2S)-1-[4-(4-chlorobenzoyl)piperidin-1-yl]-3-hydroxypropan-2-yl]-3-(5-cyano-2-methoxyphenyl)prop-2-enamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B14183844.png)
![N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea](/img/structure/B14183845.png)
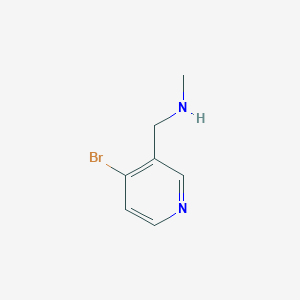
![1-[1-(4-Bromophenyl)-2-methylprop-1-en-1-yl]-3-phenyl-1H-indene](/img/structure/B14183853.png)
![2-{2-[5-(1,3-Dioxolan-2-yl)-2-nitrophenoxy]ethoxy}benzaldehyde](/img/structure/B14183865.png)

![N-(2-Aminophenyl)-4-[(3-phenyl-2H-indazol-2-yl)methyl]benzamide](/img/structure/B14183884.png)
![4-[(4-Chlorophenyl)sulfanyl]-3-hydroperoxy-3-methylbutan-1-ol](/img/structure/B14183891.png)
